molecular formula C16H15NO6 B5832608 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone

Cat. No. B5832608
M. Wt: 317.29 g/mol
InChI Key: WZTVEHWKFICEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is typically used in laboratory experiments to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes and proteins. It may also interact with cellular membranes and affect their structure and function.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone has been shown to affect various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, including tyrosinase and peroxidase. It has also been shown to affect the structure and function of cellular membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone in laboratory experiments is its ability to act as a probe to study the mechanism of action of various enzymes and proteins. It is also a fluorescent marker that can be used in imaging studies. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone. One direction is to further study its mechanism of action and its interactions with enzymes and proteins. Another direction is to explore its potential applications in drug discovery and development. Additionally, research can be done to optimize its synthesis method and to develop more efficient and sustainable methods of production.

Synthesis Methods

The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde with 4-nitrophenoxyacetic acid in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the mechanism of action of various enzymes and proteins. It has also been used as a fluorescent marker in imaging studies.

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-2-10-7-13(15(19)8-14(10)18)16(20)9-23-12-5-3-11(4-6-12)17(21)22/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTVEHWKFICEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.